molecular formula C13H10ClF3N2O3S B2896948 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide CAS No. 882747-73-1

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide

Cat. No.: B2896948
CAS No.: 882747-73-1
M. Wt: 366.74
InChI Key: PIRPWIIJAUUPGU-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent at the 5-position and a methoxy group at the 2-position of the benzene ring. The trifluoromethyl and chloro groups enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O3S/c1-22-10-3-2-7(4-11(10)23(18,20)21)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3,(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRPWIIJAUUPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation. These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the inhibition of the growth of oomycete strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb. This makes it a valuable tool in the fight against oomycete diseases, particularly those that have developed resistance to other treatment methods.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fluopicolide. Its toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species. Therefore, careful management is required to minimize environmental impact and maximize efficacy.

Biological Activity

5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, contributes to its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C19H15Cl2F6N7O2
  • Molecular Weight : 558.26 g/mol
  • IUPAC Name : this compound

This compound's structure allows for potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, its activity was assessed using the crystal violet microtiter plate assay, which measures the antiproliferative potency towards actively dividing cancer cells. Key findings include:

  • IC50 Values : The compound exhibited IC50 values in the range of 2.38–8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating significant anticancer potential compared to standard chemotherapeutics like cisplatin (IC50 = 0.24–1.96 µM) .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
SISO2.38 - 3.77
RT-1125.37 - 8.13

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to an increase in early and late apoptotic cells in a dose-dependent manner. For example, at IC50 concentrations, about 10.2% of SISO cells showed early apoptosis, increasing with higher concentrations .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity:

  • Antibacterial and Antifungal Effects : Preliminary investigations indicate that derivatives of this compound possess moderate to good in vitro antifungal activities against pathogens such as Botrytis cinerea and Rhizoctonia solani .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including our compound, on human cancer cell lines. The results indicated a correlation between structural modifications and increased cytotoxicity .
  • Apoptosis Induction Study : Another study focused on the induction of apoptosis by this compound in SISO cells, revealing that higher concentrations significantly increased late apoptotic cell percentages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyridinyl Substituents

(a) 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(3-(dimethylamino)propyl)benzenesulfonamide
  • Structure: Differs by an oxy linker between the pyridinyl and benzene rings and a dimethylamino propyl group on the sulfonamide nitrogen.
(b) 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulphonyl]thiophene-2-sulphonyl chloride
  • Structure : Replaces the benzene ring with a thiophene ring and adds a second sulfonyl chloride group.
  • Properties : Higher reactivity due to the sulfonyl chloride groups, making it a precursor for polymer or agrochemical synthesis .
  • Applications : Likely used in cross-coupling reactions for functionalized materials .

Nematicides and Fungicides

(a) Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
  • Structure : Benzamide core with a pyridinyl-ethyl chain instead of a sulfonamide group.
  • Properties : Systemic activity against plant-pathogenic nematodes and fungi due to its benzamide moiety and trifluoromethyl groups .
  • Efficacy : Demonstrated 85–90% suppression of Meloidogyne enterolobii in tomato crops .
  • Key Difference : The target compound’s sulfonamide group may offer different binding kinetics to biological targets compared to fluopyram’s amide linkage .
(b) Fluazaindolizine
  • Structure : Imidazopyridine core with a sulfonyl group and chloro-methoxy substitution.
  • Properties : Selective nematicidal activity with lower mammalian toxicity.
  • Efficacy: 70–80% control of root-knot nematodes in field trials, outperforming traditional carbamates .

Herbicides

(a) Haloxyfop Derivatives
  • Structure: Propanoate ester or acid with a pyridinyl-oxy-phenoxy backbone.
  • Example: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate.
  • Properties : Inhibits acetyl-CoA carboxylase in grasses.
  • Synthesis: Produced via coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with phenoxypropionic acid .
  • Key Difference: The target compound lacks the phenoxypropionate moiety critical for herbicidal activity .

Research Insights

  • Activity Trends : Sulfonamide derivatives with pyridinyl groups generally exhibit stronger systemic activity compared to esters or acids due to enhanced membrane permeability .
  • Synthetic Flexibility : The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a versatile building block for agrochemicals, enabling diverse functionalization (e.g., sulfonamides, esters, amides) .
  • Toxicity Considerations : Compounds with sulfonamide groups (e.g., target compound) may require additional metabolic stability studies compared to amide-based analogues like fluopyram .

Q & A

Q. What are the recommended synthetic routes for 5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a pyridine derivative and a benzenesulfonamide precursor. Key steps include:

  • Step 1: Activation of the pyridine ring (e.g., using 3-chloro-5-(trifluoromethyl)-2-pyridinyl chloride) for sulfonamide coupling.
  • Step 2: Reaction with 2-methoxybenzenesulfonamide under basic conditions (e.g., sodium hydride in DMF) to facilitate deprotonation and nucleophilic attack .
  • Critical Conditions:
    • Solvent: Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .
    • Temperature: Controlled heating (60–80°C) optimizes reaction rates while minimizing side reactions .
    • Purification: Column chromatography or recrystallization improves purity (>95%) .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and methoxy groups) .
    • 19F NMR: Identifies fluorine environments in the trifluoromethyl group .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 372.14) .
  • X-ray Crystallography: Resolves crystal packing and bond angles, critical for verifying stereoelectronic effects .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl, chloro) on the pyridine ring influence the compound's reactivity and biological activity?

Methodological Answer: Substituents modulate electronic density and steric effects:

  • Trifluoromethyl (-CF₃):
    • Electron-Withdrawing Effect: Enhances electrophilicity of the pyridine ring, facilitating SNAr reactions .
    • Bioactivity: Increases metabolic stability and membrane permeability in analogs .
  • Chloro (-Cl):
    • Ortho-Directing Effect: Guides regioselectivity in further functionalization .
  • Experimental Validation:
    • DFT Calculations: Predict charge distribution and reactive sites .
    • Comparative Bioassays: Test derivatives with varying substituents to correlate structure-activity relationships (SAR) .

Q. What methodologies are employed to assess the compound's stability under various pH and temperature conditions?

Methodological Answer: Stability studies use accelerated degradation protocols:

  • pH-Dependent Stability:
    • Buffered Solutions: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability:
    • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (25–300°C) .
  • Light Sensitivity:
    • ICH Guidelines: Expose to UV/visible light (ICH Q1B) and quantify photodegradants .

Q. How can conflicting data regarding the compound's solubility and partition coefficients be resolved through experimental design?

Methodological Answer: Contradictions arise from solvent polarity and measurement techniques:

  • Solubility Determination:
    • Shake-Flask Method: Use saturated solutions in water, DMSO, or ethanol, equilibrated at 25°C for 24 hours. Filter and quantify via UV-Vis .
  • Partition Coefficients (LogP):
    • HPLC Retention Time: Correlate with octanol-water partitioning using reverse-phase columns .
  • Standardization:
    • Interlaboratory Studies: Harmonize protocols (e.g., OECD 117) to reduce variability .

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